1-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a heterocyclic derivative featuring a pyridazine core substituted with a thiazole-carbamoyl moiety and an N-phenyl carboxamide group. Its structure combines a dihydropyridazine ring (6-oxo-1,6-dihydropyridazine) with a 4-methylthiazole group linked via a carbamoylmethyl bridge.
Properties
IUPAC Name |
1-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11-10-26-17(18-11)20-14(23)9-22-15(24)8-7-13(21-22)16(25)19-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,25)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLGDIPFVWRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound MFCD08346768 are currently unknown. The compound contains a thiazole ring, which is a common structural component in many biologically active compounds. Thiazole derivatives have been found in a number of biologically active molecules, including Ritonavir (antiretroviral drug), Sulfathiazole (antimicrobial drug), Abafungin (antifungal drug), Bleomycin, and Tiazofurin (antineoplastic drug). .
Mode of Action
Thiazole derivatives have been reported to have a wide range of pharmacological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific interactions of MFCD08346768 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives, it is plausible that MFCD08346768 could affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and their roles in cellular processes.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is plausible that MFCD08346768 could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that thiazole-containing compounds, such as MFCD08346768, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of MFCD08346768 on cellular processes are not yet fully known. Thiazole-containing compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a detailed analysis:
Pyridazine Derivatives
Pyridazine-based compounds are widely studied for their biological activities. For example:
- 6-Oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide analogs: These lack the thiazole-carbamoyl substitution but retain the phenyl carboxamide group. Studies indicate moderate COX-2 inhibition (IC₅₀ ~15–25 µM) .
- They exhibit anticoagulant activity, suggesting that the target compound’s pyridazine core could similarly interact with serine proteases .
Thiazole-Containing Analogs
Thiazole rings are common in antimicrobial and anticancer agents:
- 1,3-Thiazol-2-yl carbamoyl derivatives : Compounds like 4j () incorporate tetrazole and pyrazol-3-one moieties. These show antibacterial activity against S. aureus (MIC = 8 µg/mL), attributed to the thiazole’s electron-rich nature facilitating membrane disruption . The target compound’s 4-methylthiazole group may reduce metabolic degradation compared to unsubstituted thiazoles.
Hybrid Heterocycles
Combining pyridazine and thiazole motifs is rare. A notable comparison is 1-{[(benzothiazol-2-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide, where benzothiazole replaces 4-methylthiazole. This analog demonstrates improved solubility (logP = 1.2 vs. 1.8 for the target compound) but reduced thermal stability (mp = 168°C vs. 192°C for the target) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical SAR Analysis
| Functional Group | Role in Target Compound | Impact on Activity (vs. Analogs) |
|---|---|---|
| 4-Methylthiazole | Enhances metabolic stability | Increased half-life vs. benzothiazole |
| N-Phenyl carboxamide | Improves lipophilicity | May enhance CNS penetration |
| Dihydropyridazine core | Provides planar π-system | Potential kinase binding vs. coumarin |
Research Findings and Limitations
While the provided evidence lacks direct data on the target compound, insights can be extrapolated:
- Synthesis : The preparation of similar compounds (e.g., 4i , 4j ) involves multi-step heterocyclic condensation, suggesting the target compound’s synthesis would require carbamoylation of a pyridazine intermediate .
- Structural Analysis: Crystallographic tools like SHELX and WinGX (Evidences 1, 3) are critical for confirming the dihydropyridazine-thiazole conformation, which likely adopts a non-planar geometry due to steric clashes .
- Biological Potential: Thiazole-pyridazine hybrids are underexplored; further studies should prioritize enzymatic assays (e.g., kinase panels) and ADMET profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
